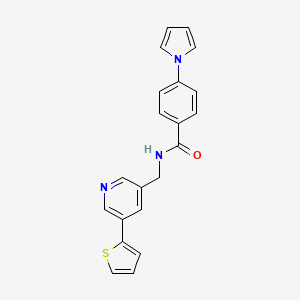

![molecular formula C15H16N2O4 B2837668 4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid CAS No. 1057946-03-8](/img/structure/B2837668.png)

4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

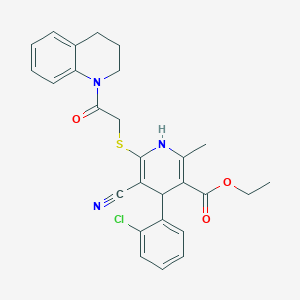

“4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in a variety of pharmaceuticals and natural compounds . The compound also contains a cyano group (CN), a methoxy group (OCH3), and an amino group (NH2), all of which can significantly affect the compound’s properties and reactivity .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including esterification, alkylation, and others . The exact method would depend on the starting materials and the specific conditions used .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as forming an ester with an alcohol. The cyano group could be hydrolyzed to form a carboxylic acid, among other reactions .Aplicaciones Científicas De Investigación

- Research : Novel compounds containing benzoic acid as the acidic head, hydrazone as the linker, and hydrophobic tail groups were synthesized. These compounds were characterized and evaluated for their in vitro PPARγ agonist activity and in vivo hypoglycemic effects. Notably, compounds 3k and 3m exhibited potent anti-diabetic activity without adverse effects .

- Theoretical Study : Researchers have investigated its structural, optoelectronic, and thermodynamic properties using quantum mechanical methods. Understanding these properties aids in optimizing its performance in solar cells .

- Synthesis : By reacting 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus sulfides and phosphorus tribromide, functionalized phosphorus heterocycles were obtained. These include 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole derivatives .

Antidiabetic Agents

Dye-Sensitized Solar Cells (DSSCs)

Functionalized Phosphorus Heterocycles

Safety and Hazards

As with any chemical compound, handling “4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid” would require appropriate safety precautions. This typically includes using personal protective equipment and working in a well-ventilated area. The specific hazards would depend on factors like the compound’s reactivity and toxicity, which aren’t available in this case .

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetDNA gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Mode of Action

For instance, benzoic acid derivatives have been known to inhibit the activity of their target enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential target, it could be involved in the regulation of dna supercoiling, which is crucial for various dna metabolic processes, including replication, transcription, and recombination .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.

Result of Action

Based on its potential target, it could potentially interfere with dna replication and transcription, leading to the inhibition of bacterial growth .

Propiedades

IUPAC Name |

4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10(9-21-2)17-14(18)13(8-16)7-11-3-5-12(6-4-11)15(19)20/h3-7,10H,9H2,1-2H3,(H,17,18)(H,19,20)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLBXHWYYXREV-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=CC1=CC=C(C=C1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC)NC(=O)/C(=C\C1=CC=C(C=C1)C(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-Cyano-2-[(1-methoxypropan-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2837585.png)

![N-isobutyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2837588.png)

![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)

![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)

![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)

![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)